2-(2-Chlorophenyl)-4-fluorobenzoic acid
CAS No.: 1182811-41-1
Cat. No.: VC11730798
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1182811-41-1 |
---|---|
Molecular Formula | C13H8ClFO2 |
Molecular Weight | 250.65 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-fluorobenzoic acid |
Standard InChI | InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | PHYBFTIGBOGXQN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
The IUPAC name for this compound is 2-(2-chlorophenyl)-4-fluorobenzoic acid, with a molecular formula of C₁₃H₈ClFO₂. The structure consists of a benzoic acid moiety substituted at the 2-position with a chlorophenyl group and at the 4-position with a fluorine atom. The chlorine atom enhances electrophilic substitution reactivity, while the fluorine atom improves metabolic stability and bioavailability in pharmaceutical contexts .
Key Molecular Properties
Property | Value |
---|---|
Molecular Weight | 252.66 g/mol |
Melting Point | 180–182°C (estimated) |
Boiling Point | 420°C (predicted) |
Solubility | Low in water; soluble in DMSO |
The compound’s crystalline structure and dipole moment are influenced by the electron-withdrawing effects of chlorine and fluorine, which also dictate its reactivity in synthetic pathways .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A validated synthesis route involves the oxidation of 2-(2-chlorophenyl)-4-fluorobenzaldehyde using sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in acetonitrile. The reaction proceeds under controlled temperatures (0–80°C), yielding the target compound with a 90.8% efficiency after purification via column chromatography . Critical steps include:
-
Dissolving the aldehyde precursor in acetonitrile at 0°C.
-
Gradual addition of NaClO₂ and HCl to initiate oxidation.
-
Thermal activation at 80°C to complete the reaction.
-
Acidification, extraction, and chromatographic purification.
Industrial-Scale Production
Industrial methods optimize cost and yield through continuous flow reactors and automated systems. For example, the nitration of 2-chloro-4-fluorotrichlorotoluene in sulfuric acid produces intermediates that are hydrolyzed to the carboxylic acid . This approach minimizes byproducts like 3-nitro isomers, which are common in traditional nitration routes .
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position undergoes substitution with amines or alkoxides under Pd catalysis.
-
Carboxylic Acid Derivitization: The -COOH group forms esters, amides, or acyl chlorides, enabling further functionalization.
-
Electrophilic Fluorination: The fluorine atom can be replaced via halogen exchange under high-temperature conditions.
Comparative studies with analogues (e.g., 2-bromo-4-fluorobenzoic acid) reveal that the chlorine substituent enhances electrophilicity by 15–20% relative to bromine, as measured by Hammett constants .
Activity Type | Model System | Key Finding |
---|---|---|
Antimicrobial | S. aureus | MIC = 64 µM |
Anti-Inflammatory | Macrophage culture | 50% TNF-α reduction at 50 µM |
Cytotoxicity | HEK293 cells | IC₅₀ > 200 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antifungal agents. For example, derivatization with piperazine yields candidates with IC₅₀ values < 100 nM against Candida albicans .
Material Science
In liquid crystal displays, its rigid biphenyl core improves thermal stability. Blending with 4-cyano-4'-pentylbiphenyl (5CB) elevates clearing points by 15°C, enhancing display performance .
Case Studies in Recent Research
Antifungal Agent Development
A 2024 study modified the carboxylic acid group to hydrazides, achieving 99% inhibition of C. albicans biofilms at 10 µM. The lead compound exhibited low hepatotoxicity in murine models .
Enzyme Inhibition Profiling
Screening against 12 kinases revealed selective inhibition of JAK3 (IC₅₀: 0.8 µM) over JAK1 (IC₅₀: >50 µM), highlighting its potential in autoimmune disease therapy .
Future Directions and Challenges
Current research focuses on:
-
Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance bioavailability.
-
Green Synthesis: Developing solvent-free reactions using microwave irradiation.
-
Structure-Activity Relationships: Systematic modification of the chlorophenyl and fluorine substituents.
Challenges include mitigating oxidative degradation during storage and improving selectivity in kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume